4-Amino-4'-nitrostilbene
Description
Historical Context and Evolution of Stilbene (B7821643) Derivatives in Scientific Inquiry
Stilbene, a diarylethene consisting of a central ethene double bond substituted with a phenyl group on each carbon atom, and its derivatives have a rich history in chemical research. Initially, interest in stilbenes was driven by their presence in natural products and their diverse biological activities. For instance, resveratrol, a naturally occurring stilbene, has been extensively studied for its antioxidant properties. The core stilbene structure provides a versatile scaffold that has been modified in countless ways to explore structure-property relationships.
Over the decades, the focus of stilbene research has expanded significantly beyond natural products. The unique conjugated π-system of the stilbene backbone, which allows for trans-cis isomerization, made it a model compound for studying photochemical reactions and the dynamics of molecular motion. This led to investigations into their use as photoswitches and fluorescent probes. As synthetic methodologies became more advanced, researchers began to systematically introduce various functional groups onto the phenyl rings, leading to a deeper understanding of how substituents influence the electronic and optical properties of the entire molecule. This evolution from studying natural derivatives to the rational design of functionalized stilbenes set the stage for the development of specialized materials for applications in optics and electronics.
Significance of Donor-Acceptor Architectures in Conjugated Systems
A pivotal development in the study of stilbene derivatives was the introduction of the donor-acceptor (D-A) architecture. This design principle involves attaching an electron-donating group to one end of a conjugated system and an electron-accepting group to the other. This arrangement, often referred to as a "push-pull" system, creates a molecule with a significant ground-state dipole moment and a large change in dipole moment upon photoexcitation.
4-Amino-4'-nitrostilbene is a classic example of a push-pull chromophore. In this molecule, the amino group (-NH₂) serves as the electron donor, "pushing" electron density through the conjugated stilbene bridge, while the nitro group (-NO₂) acts as the electron acceptor, "pulling" electron density towards itself. This intramolecular charge transfer (ICT) from the donor to the acceptor is fundamental to the unique properties of these molecules.
The significance of this D-A architecture is manifold:
Nonlinear Optical (NLO) Properties: Push-pull systems like this compound and its well-studied analog, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), are known to exhibit large second-order nonlinear optical responses. rsc.org This is a direct consequence of the asymmetric charge distribution and the significant change in electronic structure upon interaction with an external electric field, such as that from a high-intensity laser. Materials with strong NLO properties are of great interest for applications in optical communications, data storage, and frequency conversion. laserfocusworld.com
Solvatochromism: The absorption and fluorescence spectra of donor-acceptor stilbenes are often highly sensitive to the polarity of their solvent environment. This phenomenon, known as solvatochromism, arises because a change in solvent polarity can stabilize or destabilize the ground and excited states of the molecule to different extents. This property makes them useful as probes for studying the local environment in chemical and biological systems.
Tunable Electronic Properties: The electronic and optical properties of push-pull stilbenes can be fine-tuned by modifying the strength of the donor and acceptor groups or by altering the conjugated bridge. This allows for the rational design of molecules with specific absorption and emission wavelengths, or optimized nonlinear optical responses.
Current Research Landscape and Gaps Pertaining to this compound
Current research on this compound and its analogues is largely concentrated on harnessing their unique photophysical and nonlinear optical properties for advanced applications. One major area of investigation is their use as photoremovable protecting groups . For instance, push-pull stilbenes have been utilized to "cage" alcohols and carboxylic acids, which can then be released upon irradiation with visible light, a feature that is highly desirable for applications like drug delivery. nih.gov
Another active research front is the development of molecular photoswitches . The trans-cis isomerization of the stilbene core can be controlled by light, and the introduction of a donor-acceptor architecture allows this switching to be triggered by lower-energy visible light, which is less damaging to biological systems than UV light. nih.gov However, a significant challenge remains in achieving high quantum yields for this isomerization and in controlling the thermal stability of the different isomers. Research into "stiff-stilbenes," where the double bond is part of a cyclic system to prevent unwanted isomerization, is one approach to address this, but these systems can be synthetically challenging. nih.gov
The exploration of their nonlinear optical properties continues to be a key research theme. While the high NLO response of these molecules is well-established, translating this molecular property into practical device performance is an ongoing challenge. This involves controlling the alignment of the chromophores in a solid-state matrix to achieve a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO effects.
Identified Research Gaps:
Understanding Photorelaxation Pathways: Upon photoexcitation, molecules like this compound can relax back to the ground state through various competing pathways, including fluorescence, isomerization, and intersystem crossing to a triplet state. A complete understanding of how the solvent environment and subtle structural modifications influence the branching ratios between these pathways is still lacking. nih.gov This knowledge is crucial for designing molecules that are either highly fluorescent or efficient photoswitches.
Improving Synthetic Accessibility and Scalability: While many stilbene derivatives can be synthesized in the laboratory, developing efficient, scalable, and cost-effective synthetic routes remains a challenge, particularly for more complex analogues designed for specific applications.
Bridging the Gap between Molecular Properties and Macroscopic Device Performance: A significant gap often exists between the promising NLO properties measured for individual molecules in solution and the performance of devices fabricated from these materials. Further research is needed into materials processing and device engineering to better translate the molecular advantages into practical applications.
Exploration of a Wider Range of Donor-Acceptor Combinations: While the amino-nitro combination is a classic example, there is still scope for exploring a wider variety of donor and acceptor groups to fine-tune the properties of these stilbene systems for specific applications, such as targeting different wavelengths of light or enhancing their two-photon absorption cross-sections for bio-imaging.
Detailed Research Findings
The photophysical properties of push-pull stilbenes are highly dependent on their environment. The following tables summarize key experimental data for 4-dimethylamino-4'-nitrostilbene (DANS), a close and extensively studied analogue of this compound.
Table 1: Solvatochromic Properties of 4-Dimethylamino-4'-nitrostilbene (DANS)
The data below illustrates the shift in the peak of two-photon absorption (2PA) in different solvents, demonstrating the solvatochromic effect.
| Solvent | Dielectric Constant | 2PA Peak Wavelength (nm) |
| Isobutyl isobutyrate | 4 | 834 |
| Chloroform (B151607) | 4.8 | - |
| Dichloromethane | 8.9 | - |
| Dimethyl sulfoxide (B87167) (DMSO) | 48 | 892 |
| Data sourced from a study on the two-photon solvatochromism of DANS. researchgate.net |
Table 2: Fluorescence Quantum Yield of 4-Dimethylamino-4'-nitrostilbene (DANS) in Various Solvents
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also strongly influenced by solvent polarity.
| Solvent | Fluorescence Quantum Yield (Φf) |
| Pentane | 0.14 |
| Benzene | 0.53 |
| Methylene (B1212753) chloride | 0.008 |
| Dimethylformamide | 0.002 |
| Data sourced from studies on the fluorescence phenomena of DANS. omlc.org |
These data clearly indicate that in non-polar solvents, DANS is highly fluorescent, while in polar solvents, the fluorescence is significantly quenched, likely due to the stabilization of a non-fluorescent twisted intramolecular charge transfer (TICT) state.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H,15H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIJEKAVDZLCJA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309264 | |
| Record name | (E)-4-Amino-4′-nitrostilbene | |
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Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-52-1, 4629-58-7 | |
| Record name | (E)-4-Amino-4′-nitrostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7297-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Stilbenamine, 4'-nitro-, (E)- | |
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| Record name | NSC52232 | |
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| Record name | (E)-4-Amino-4′-nitrostilbene | |
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| Record name | 4-(4-nitrostyryl)aniline | |
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Synthetic Pathways and Derivatization Strategies for 4 Amino 4 Nitrostilbene
Established Synthetic Protocols for 4-Amino-4'-nitrostilbene and its Key Intermediates
The creation of this compound and its foundational molecules relies on a set of well-documented synthetic protocols. These methods provide the basis for producing the core structure of this important compound.
Wittig-Type Condensation Approaches
The Wittig reaction is a widely used method for forming alkenes, making it a suitable pathway for synthesizing stilbene (B7821643) derivatives. organic-chemistry.orgwikipedia.org This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgtamu.edu The reaction typically proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com
For the synthesis of nitrostilbene derivatives, a common approach involves the Wittig reaction between a substituted benzaldehyde (B42025) and a benzyltriphenylphosphonium (B107652) halide. For instance, 4,4'-dinitrostilbene (B1234727) can be synthesized from (4-nitrobenzyl)triphenylphosphonium bromide and 4-nitrobenzaldehyde. umich.edu The resulting alkene's stereochemistry, whether (E) or (Z), is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org
The Wittig reaction is tolerant of various functional groups, including nitroarenes, which is crucial for the synthesis of this compound precursors. wikipedia.org
Table 1: Wittig Reaction Components for Nitrostilbene Synthesis
| Aldehyde/Ketone | Wittig Reagent | Product |
| 4-Nitrobenzaldehyde | (4-Nitrobenzyl)triphenylphosphonium bromide | 4,4'-Dinitrostilbene umich.edu |
| 3-Nitrobenzaldehyde | (4-Nitrobenzyl)triphenylphosphonium bromide | 3,4'-Dinitrostilbene umich.edu |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | Stilbene tamu.edu |
Heck Reaction-Based Syntheses
The Heck reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with alkenes, provides another versatile route to stilbene derivatives. organic-chemistry.orgyoutube.com This reaction is known for its high degree of trans selectivity. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the olefin, β-hydride elimination to form the alkene, and reductive elimination to regenerate the catalyst. libretexts.org
While the standard Heck reaction is effective, variations exist to improve efficiency and substrate scope. For instance, phosphine-free Heck reactions in water using a Pd(L-proline)₂ complex under microwave irradiation have been developed for excellent yields and short reaction times. organic-chemistry.org The intramolecular Heck reaction is particularly efficient for forming cyclic structures and offers improved regioselectivity and stereoselectivity. libretexts.org A notable application is the synthesis of symmetrical trans-stilbenes through a double Heck reaction. orgsyn.org
Suzuki Coupling and Related Cross-Coupling Methods
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgresearchgate.net This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds, conjugated alkenes, and styrenes. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the use of non-toxic and stable boronic acid reagents. libretexts.orgnih.gov
The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoborane in the presence of a base, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to synthesize a variety of biphenyl (B1667301) derivatives and other complex molecules. researchgate.net For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com
Reductive Pathways from Dinitro Stilbene Derivatives
A common and direct route to this compound involves the partial reduction of 4,4'-dinitrostilbene derivatives. sci-hub.st This selective reduction of one nitro group to an amino group can be achieved under carefully controlled conditions. For the disulfonic acid derivative, the reduction is often carried out by treating an aqueous solution of the disodium (B8443419) salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid with sodium bisulfide at elevated temperatures in the presence of ammonia. prepchem.com This process yields 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid, with minimal formation of the fully reduced 4,4'-diaminostilbene-2,2'-disulphonic acid. prepchem.com
Another approach involves the catalytic hydrogenation of 4-nitrostilbene (B156276). For example, 4-amino-trans-stilbene can be prepared by hydrogenating 4-nitrostilbene in ethanol (B145695) using a cobalt sulfide (B99878) (CoSx) paste catalyst under high pressure and temperature. prepchem.com Similarly, 4,4'-diaminostilbene-2,2'-disulphonic acid can be produced by the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulphonic acid using a cobalt catalyst. google.com
Table 2: Reductive Pathways to Amino-Stilbene Derivatives
| Starting Material | Reducing Agent/Catalyst | Product |
| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (disodium salt) | Sodium bisulfide prepchem.com | 4-Nitro-4'-amino-stilbene-2,2'-disulphonic acid prepchem.com |
| 4-Nitrostilbene | H₂ / CoSx paste prepchem.com | 4-Amino-trans-stilbene prepchem.com |
| 4,4'-Dinitrostilbene-2,2'-disulphonic acid | H₂ / Cobalt catalyst google.com | 4,4'-Diaminostilbene-2,2'-disulphonic acid google.com |
| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Iron powder wikipedia.org | 4,4′-Diamino-2,2′-stilbenedisulfonic acid wikipedia.org |
Other Specialized Synthetic Routes, including those for disulfonic acid derivatives
Beyond the more common methods, specialized synthetic routes have been developed for specific derivatives of this compound. The disulfonic acid derivative, this compound-2,2'-disulfonic acid, is a particularly important intermediate in the synthesis of direct dyes and fluorescent whitening agents. sci-hub.stprepchem.comfishersci.com Its synthesis often starts from 4,4'-dinitrostilbene-2,2'-disulphonic acid, which is then partially reduced. prepchem.com The quality of the final product is crucial, and methods are employed to minimize by-products like 4,4'-diaminostilbene-2,2'-disulphonic acid. sci-hub.stprepchem.com
Post-Synthetic Modifications and Functionalization of this compound and its Derivatives
Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups onto a pre-existing molecule or material, thereby altering its chemical and physical properties. mdpi.comrsc.org This approach is particularly useful for functionalizing complex structures like metal-organic frameworks (MOFs) that have amino groups. mdpi.com
The amino group in this compound and its derivatives is a versatile handle for a variety of chemical transformations. For instance, the amino group can be diazotized and then coupled with phenols to form azo dyes. google.com This reaction is a cornerstone of the dye industry.
Furthermore, the amino group can undergo reactions common to anilines. For example, it can be acylated or alkylated to introduce new functionalities. In the context of MOFs, amino-tagged frameworks can be modified using peptide coupling reagents to covalently attach carboxylic acids, including drugs and biomolecules. rsc.org Alkylation of amino-functionalized MOFs with alkyl halides can introduce carboxylic acid, alcohol, or alkyne groups. mdpi.com The derivatization of amino acids for analytical purposes, such as with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for LC-MS analysis, highlights the broad range of reactions the amino group can undergo. science.gov
Table 3: Examples of Post-Synthetic Modifications
| Starting Material | Reagent(s) | Modification Type | Resulting Functionality |
| This compound-2,2'-disulphonic acid | Sodium nitrite (B80452), Hydrochloric acid, p-Cresol (B1678582) google.com | Diazotization and Azo Coupling | Azo dye |
| Amino-tagged MOF | Carboxylic acids, Peptide coupling reagents rsc.org | Amide bond formation | Covalently attached carboxylic acids rsc.org |
| Amino-functionalized MOF | Alkyl bromides mdpi.com | Alkylation | Carboxylic acids, alcohols, alkynes mdpi.com |
| Amino acids | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) science.gov | Derivatization for analysis | Fmoc-protected amino acids science.gov |
Amine Group Derivatization Strategies
The primary aromatic amine group in this compound is a versatile handle for a wide range of chemical modifications. These derivatizations can alter the compound's electronic properties, solubility, and biological activity. Common strategies include acylation, alkylation, and diazotization.
Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. For example, trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent used to convert primary amines into their trifluoroacyl derivatives, which can improve stability and chromatographic performance. iu.edu Benzoyl chloride can also be used to produce benzoylated derivatives. sdiarticle4.com
Alkylation introduces alkyl groups to the nitrogen atom. This can be achieved through reactions with alkyl halides. For instance, the amino group can be methylated or ethylated using reagents like dimethyl sulfate (B86663) or diethyl sulfate, typically under basic conditions. google.com
Diazotization is a pivotal transformation for aromatic primary amines. It involves treating the amine with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. google.comorgsyn.org These salts are highly useful intermediates that can undergo various subsequent reactions, such as coupling with phenols or other activated aromatic compounds to form azo dyes. google.com A patent describes the diazotization of the related compound this compound-2,2'-disulphonic acid, followed by coupling with p-cresol to produce a dyestuff. google.com
| Derivatization Strategy | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | iu.edu |
| Acylation | Benzoyl Chloride | Benzamide | sdiarticle4.com |
| Alkylation | Dimethyl Sulfate / Diethyl Sulfate | N-alkyl or N,N-dialkyl amine | google.com |
| Diazotization / Azo Coupling | 1. Sodium Nitrite, HCl 2. p-Cresol | Azo compound | google.com |
Nitro Group Transformations
The nitro group is a strong electron-withdrawing group that significantly influences the electronic structure of this compound. Its transformation is a key step in the synthesis of many derivatives, most notably through reduction to an amino group.
The most common transformation is the reduction of the nitro group to a primary amine, which would convert this compound into 4,4'-diaminostilbene. This conversion can be accomplished using various reducing agents and conditions. Catalytic hydrogenation is a widely used method, employing catalysts such as Palladium on carbon (Pd/C) or cobalt sulfide (CoSx) under a hydrogen atmosphere. prepchem.comorganic-chemistry.org For example, 4-nitrostilbene can be hydrogenated to 4-amino-trans-stilbene using a CoSx catalyst at 115°C under 80 bars of H2. prepchem.com
Selective reduction is also possible. In molecules with multiple nitro groups, specific conditions can be used to reduce one while leaving others intact. For instance, treating an aqueous solution of the disodium salt of 4,4'-dinitro-stilbene-2,2'-disulphonic acid with sodium bisulphide can selectively reduce one nitro group to yield 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid. prepchem.com This demonstrates that the nitro group can be targeted even in the presence of other reducible functionalities.
| Reaction Type | Reagent(s)/Catalyst | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Cobalt Sulfide (CoSx) | 4,4'-Diaminostilbene (from this compound) | prepchem.com |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Corresponding Amine | organic-chemistry.org |
| Selective Chemical Reduction | Sodium Bisulphide | Corresponding Amine | prepchem.com |
| Catalytic Reduction | Polymethylhydrosiloxane (PMHS), aq. KF, Pd catalyst | Corresponding Amine | organic-chemistry.org |
Stilbene Core Functionalization
Beyond modifying the terminal amino and nitro groups, the stilbene backbone itself—comprising two phenyl rings and an ethenyl bridge—can be functionalized. Such modifications can introduce new properties or provide attachment points for further synthesis.
One significant method is sulfonation . The introduction of sulfonic acid groups (-SO₃H) drastically increases the water solubility of the compound. This is particularly relevant in the synthesis of dyes. The compound 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid is a known dyestuff intermediate, indicating that sulfonation can occur on the phenyl rings at positions ortho to the stilbene bridge. prepchem.com
Palladium-catalyzed reactions, such as the Heck reaction , are not only used for synthesizing the stilbene backbone but can also be employed for its further functionalization. wikipedia.orgorganic-chemistry.org The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org It's conceivable that if this compound were synthesized with a halogen on one of the rings, that position could serve as a handle for a subsequent Heck reaction to introduce additional substituents. A double Heck reaction of (arylazo)amines has been used to create symmetrical trans-stilbenes, showcasing the versatility of this reaction in building and modifying the stilbene core. orgsyn.org
| Functionalization Reaction | Reagent(s) | Position of Functionalization | Resulting Derivative Example | Reference |
|---|---|---|---|---|
| Sulfonation | Not specified, but typically oleum (B3057394) or sulfuric acid | 2 and 2' positions on the phenyl rings | 4-Nitro-4'-amino-stilbene-2,2'-disulphonic acid | prepchem.com |
| Heck Reaction | Palladium acetate, vinyltriethoxysilane, HBF₄ | Forms the stilbene C=C bond, can introduce substituents | trans-4,4'-Dibromostilbene (from 4-bromoaniline (B143363) precursor) | orgsyn.org |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. These principles include the use of safer solvents, energy-efficient methods, and catalytic reagents.
A key area for green innovation in stilbene synthesis is the Mizoroki-Heck reaction . Traditional Heck reactions often use organic solvents and phosphine ligands. Greener alternatives have been developed that utilize aqueous media, which reduces the reliance on volatile organic compounds (VOCs). nih.govbeilstein-journals.org The use of poly(N-vinylpyrrolidone) (PVP) to stabilize palladium nanoparticles allows the reaction to be carried out effectively in water. nih.gov
Microwave-assisted organic synthesis (MAOS) is another green technique applicable to stilbene synthesis. Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govbeilstein-journals.org Studies have shown that the Mizoroki-Heck coupling to form various stilbenes can be achieved in short reaction times (e.g., 10 minutes) with low catalyst loading under microwave irradiation, leading to high turnover frequencies and excellent yields. nih.govbeilstein-journals.org This combination of an aqueous medium and microwave heating represents a significant step towards a more sustainable synthesis protocol.
| Aspect | Traditional Synthesis (e.g., Heck Reaction) | Green Synthesis (e.g., MW-assisted Heck) | Reference |
|---|---|---|---|
| Solvent | Organic solvents (e.g., Methanol, THF) | Water, Poly(ethylene glycol) (PEG) | orgsyn.orgorganic-chemistry.orgnih.gov |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation | nih.govbeilstein-journals.org |
| Catalyst System | Palladium salts with phosphine ligands | Stabilized Palladium Nanoparticles (e.g., PVP-Pd), often phosphine-free | organic-chemistry.orgnih.govbeilstein-journals.org |
| Reaction Time | Hours | Minutes | orgsyn.orgnih.gov |
Advanced Spectroscopic and Photophysical Characterization of 4 Amino 4 Nitrostilbene
Electronic Absorption and Emission Spectroscopy
The "push-pull" nature of 4-Amino-4'-nitrostilbene (ANS), arising from the electron-donating amino group and the electron-withdrawing nitro group, dictates its complex photophysical and photochemical behavior. This includes pronounced solvent-dependent spectral shifts, unique emission characteristics, and intricate excited-state dynamics involving intramolecular charge transfer.
The electronic absorption and emission spectra of this compound are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The absorption spectrum typically displays a broad band corresponding to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character. In nonpolar solvents, this band is found at lower wavelengths. As the solvent polarity increases, a bathochromic (red) shift is observed in the absorption maximum. This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. mdpi.comkabarak.ac.kenih.govbiointerfaceresearch.com
The fluorescence emission of ANS also exhibits strong solvatochromism. A substantial Stokes shift, which is the difference between the absorption and emission maxima, is observed and this shift increases with solvent polarity. kabarak.ac.keresearchgate.net This large Stokes shift is attributed to the significant reorganization of the solvent molecules around the highly polar excited state of ANS before emission occurs.
For instance, the fluorescence quantum yield of the related compound 4-dimethylamino-4'-nitrostilbene (B1242720) (DMANS) is significantly influenced by the solvent environment. In benzene, the quantum yield is relatively high (0.53-0.7), while it drops dramatically in more polar solvents like methylene (B1212753) chloride (0.008) and dimethylformamide (0.002). omlc.org This quenching of fluorescence in polar solvents is attributed to the stabilization of non-radiative decay pathways from the ICT state.
Table 1: Solvent Effects on the Spectroscopic Properties of 4-Dimethylamino-4'-nitrostilbene (a derivative of this compound)
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Pentane | - | - | 0.14 omlc.org |
| Benzene | 432 omlc.org | ~550 omlc.org | 0.53 - 0.7 omlc.org |
| Methylene Chloride | - | ~700 sigmaaldrich.comsigmaaldrich.com | 0.008 omlc.org |
| Dimethylformamide | - | - | 0.002 omlc.org |
Data for this compound is limited in readily available literature; data for the closely related derivative 4-dimethylamino-4'-nitrostilbene is presented as a proxy to illustrate the general solvatochromic trends.
While some molecules with similar structures exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state, this compound and its derivatives typically show fluorescence quenching in aggregated forms or at high concentrations. This is often due to the formation of non-fluorescent excimers or aggregates where intermolecular interactions promote non-radiative decay processes.
However, related structures, such as certain 4-amino-1,8-naphthalimide-Tröger's base fluorophores, have been specifically designed to exhibit AIE. rsc.org These systems are engineered to restrict intramolecular rotations in the aggregated state, which in turn blocks non-radiative decay channels and enhances fluorescence emission. rsc.org
Time-resolved fluorescence spectroscopy reveals the dynamics of the excited states of this compound. In polar solvents, the fluorescence decay is often characterized by multi-exponential behavior, indicating the presence of multiple excited-state species or complex relaxation pathways. researchgate.net An initial, very fast decay component in the picosecond range is often attributed to the formation of the intramolecular charge transfer (ICT) state from the initially excited locally excited (LE) state. nih.govaip.org This is followed by a slower decay component corresponding to the lifetime of the ICT state. researchgate.netaip.org
For the related compound 4-dimethylamino-4'-nitrostilbene (DMANS), fluorescence lifetimes have been measured to be in the range of hundreds of picoseconds in mixed solvent systems, highlighting the rapid depopulation of the excited state. aip.org
Phosphorescence, which is emission from the triplet state, is generally not a dominant process for this compound at room temperature in solution. The efficient population of the ICT state and subsequent non-radiative decay pathways often outcompete intersystem crossing to the triplet manifold. However, the introduction of heavy atoms or specific molecular design strategies can enhance intersystem crossing and promote phosphorescence. nih.gov Studies on related amino-functionalized carbon dots suggest that the amino group can facilitate the intersystem crossing process, potentially leading to room-temperature phosphorescence. researchgate.net
Upon photoexcitation, this compound undergoes an ultrafast intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. nih.govnih.gov This process leads to the formation of a highly polar excited state. The initially formed excited state is often described as a locally excited (LE) or planar ICT (PICT) state, which then relaxes to a more stable, twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net
The formation of the TICT state involves rotation around single bonds within the molecule, most notably the bond connecting the nitro group to the phenyl ring. nih.govresearchgate.net This twisting motion leads to a more complete charge separation and a lower energy state, which is often non-fluorescent or weakly fluorescent and serves as a major non-radiative decay channel. researchgate.netresearchgate.net The efficiency of this process is highly dependent on the solvent polarity, with more polar solvents stabilizing the charge-separated TICT state and promoting non-radiative decay. researchgate.netnih.gov
Femtosecond stimulated Raman spectroscopy studies on the related 4-dimethylamino-4'-nitrostilbene (DNS) have provided direct evidence for the structural changes occurring during ICT, confirming the twisting of the nitrophenyl group on an ultrafast timescale of a few hundred femtoseconds. nih.gov
Vibrational Spectroscopy Applications
Resonance Raman (RR) spectroscopy is a powerful technique to selectively probe the vibrational modes coupled to an electronic transition. By tuning the excitation wavelength to coincide with the ICT absorption band of this compound, the Raman signals of the chromophore are significantly enhanced. This allows for the detailed investigation of the structural changes that occur in the excited state.
In RR spectra of molecules with similar charge-transfer characteristics, vibrational modes associated with the conjugated bridge and the donor/acceptor groups show significant enhancement. nih.govresearchgate.net For instance, in a related nitroaromatic chromophore, femtosecond stimulated Raman spectroscopy revealed distinct vibrational signatures for the locally-excited and charge-transferred states, particularly in the skeletal modes of the stilbene (B7821643) backbone. nih.gov This technique can provide insights into the geometry of the excited state and the nature of the electronic transitions. researchgate.netresearchgate.net
Infrared and Raman Spectroscopic Analysis of Functional Groups
The nitro group typically exhibits strong, characteristic stretching vibrations. The asymmetric stretching (ν_as(NO₂)) and symmetric stretching (ν_s(NO₂)) modes are expected in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The amino group presents its own set of characteristic vibrations. The N-H stretching vibrations usually appear as two bands in the 3300-3500 cm⁻¹ region for a primary amine. The N-H scissoring (bending) vibration is typically observed around 1600-1650 cm⁻¹.
The central carbon-carbon double bond (C=C) of the stilbene backbone gives rise to a stretching vibration in the 1600-1650 cm⁻¹ region. The trans-alkene configuration, as is the case for the more stable isomer of this compound, is characterized by a strong C-H out-of-plane bending vibration (wagging) around 960-980 cm⁻¹. The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the aromatic C=C ring stretching modes appear in the 1450-1600 cm⁻¹ range.
A combined analysis of both IR and Raman spectra provides a more complete vibrational picture due to their different selection rules. For instance, in a molecule with a center of symmetry, a vibrational mode that is Raman active will be IR inactive, and vice versa (the rule of mutual exclusion). While this compound does not possess a center of symmetry, the relative intensities of the bands can differ significantly between the two techniques, aiding in the assignment of complex vibrational modes. For example, the symmetric vibrations of the nitro group and the C=C stretch are often stronger in the Raman spectrum, while the asymmetric nitro stretch and amino group vibrations are prominent in the IR spectrum.
Table 1: Characteristic Infrared and Raman Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch (ν_as) | 1500 - 1600 |
| Symmetric Stretch (ν_s) | 1300 - 1370 | |
| Amino (-NH₂) | Symmetric & Asymmetric Stretch (ν) | 3300 - 3500 |
| Scissoring (δ) | 1600 - 1650 | |
| Vinyl (-CH=CH-) | C=C Stretch (ν) | 1600 - 1650 |
| trans C-H Out-of-Plane Bend (γ) | 960 - 980 | |
| Aromatic Ring | C-H Stretch (ν) | 3000 - 3100 |
| C=C Ring Stretch (ν) | 1450 - 1600 |
Nuclear Magnetic Resonance (NMR) Studies Beyond Basic Identification
While one-dimensional ¹H and ¹³C NMR are fundamental for initial structural confirmation, advanced NMR techniques provide deeper insights into the complex structures and dynamics of this compound and its derivatives.
For complex derivatives of this compound, where the substitution patterns on the aromatic rings or modifications to the amino and nitro groups lead to overlapping signals in 1D spectra, multi-dimensional NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For a derivative of this compound, COSY would clearly delineate the coupling networks within each aromatic ring, helping to assign the signals of adjacent protons. It would also confirm the connectivity between the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the molecule, resolving ambiguities that arise from the similar chemical environments of some aromatic carbons.
Through the combined application of these techniques, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved, even for structurally complex derivatives.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. These parameters provide detailed information about the local electronic environment and internuclear distances in the solid state.
For this compound, ssNMR can be used to:
Distinguish between different polymorphic forms: Different crystal packing arrangements will result in distinct ssNMR spectra due to variations in the local environment of the nuclei. This is crucial for understanding the relationship between crystal structure and physical properties.
Determine molecular conformation in the solid state: By analyzing the CSA tensors and dipolar couplings, it is possible to obtain information about the torsional angles of the molecule, such as the twist of the phenyl rings relative to the vinyl plane.
Probe intermolecular interactions: ssNMR can detect intermolecular interactions, such as hydrogen bonding involving the amino group, by observing their effect on the chemical shifts and relaxation times of the involved nuclei.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. By providing a detailed picture of the molecular structure and packing in the solid state, ssNMR complements the data obtained from X-ray diffraction.
Photoisomerization Dynamics and Mechanisms
The stilbene core of this compound allows for photoisomerization, a light-induced reversible transformation between its cis and trans isomers. This process is of fundamental interest and has potential applications in molecular switches and optical data storage.
The photoisomerization of stilbene and its derivatives generally proceeds through a "phantom" singlet state, where the molecule adopts a twisted geometry around the central C=C bond. mdpi.com Upon absorption of a photon, the molecule is excited from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax by rotating around the C=C double bond, leading to a conical intersection with the S₀ state. At this point, the molecule can non-radiatively decay back to the ground state as either the cis or trans isomer.
For this compound, a "push-pull" stilbene with an electron-donating amino group and an electron-withdrawing nitro group, the excited state has significant charge-transfer character. mdpi.com This intramolecular charge transfer (ICT) from the amino to the nitro group influences the potential energy surface of the excited state and, consequently, the isomerization dynamics.
The energy barrier for the cis-trans isomerization is dependent on the electronic nature of the substituents. mdpi.com The presence of the amino and nitro groups can affect the height of this barrier. The isomerization process can be influenced by the polarity of the solvent, as polar solvents can stabilize the charge-transfer excited state, thereby altering the isomerization pathway and efficiency. nih.govlongdom.org The thermal (non-photochemical) cis-to-trans isomerization is also a relevant process, with the rate being highly dependent on the stability difference between the two isomers and the height of the ground-state rotational barrier. longdom.org
Table 2: Factors Influencing cis/trans Isomerization of this compound
| Factor | Influence on Isomerization |
| **Substituents (-NH₂, -NO₂) ** | The electron-donating amino group and electron-withdrawing nitro group create a "push-pull" system, influencing the excited state's charge-transfer character and the isomerization barrier. mdpi.com |
| Solvent Polarity | The polarity of the solvent can stabilize the charge-transfer excited state, thereby affecting the isomerization pathway and quantum yield. nih.govlongdom.org |
| Excitation Wavelength | The specific electronic transition excited can influence the subsequent relaxation pathways and isomerization efficiency. |
| Temperature | Affects the rate of thermal back-isomerization from the less stable cis isomer to the more stable trans isomer. |
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. The cis and trans isomers of this compound possess distinct absorption spectra due to their different molecular geometries. The trans isomer is typically more stable and has a more extended π-conjugation, resulting in a longer-wavelength absorption maximum compared to the cis isomer.
This difference in absorption spectra forms the basis of the photochromic behavior of this compound. Irradiation with light of a wavelength absorbed by the trans isomer will lead to the formation of the cis isomer, causing a change in the color of the solution or material. Conversely, irradiation at a wavelength absorbed by the cis isomer can drive the reverse process. This reversible color change can be exploited in various applications:
Molecular Switches: The ability to switch between two distinct states using light makes this compound a candidate for molecular-level switches in electronic and photonic devices.
Optical Data Storage: The two isomers can represent the "0" and "1" states of a binary data bit, allowing for the writing and erasing of information using different wavelengths of light.
Photoresponsive Materials: Incorporation of this compound into polymers or other materials can impart them with photoresponsive properties, enabling the light-controlled modulation of their physical or chemical characteristics.
The efficiency of the photochromic process, including the quantum yields of isomerization and the stability of the two isomers, are critical parameters for these applications. Research in this area focuses on optimizing these properties by modifying the molecular structure and the surrounding environment.
Computational and Theoretical Investigations of 4 Amino 4 Nitrostilbene
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in elucidating the electronic characteristics of 4-Amino-4'-nitrostilbene. These computational methods allow for a detailed analysis of the molecule's structure, orbital energies, and excited state properties.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govchalcogen.ro
For molecules in the stilbene (B7821643) family, the HOMO is typically characterized by a π-orbital delocalized over the stilbene bridge and the electron-donating amino group, while the LUMO is a π*-orbital localized on the electron-accepting nitro group and the stilbene bridge. This spatial separation of the HOMO and LUMO is a hallmark of "push-pull" systems and is fundamental to their charge-transfer characteristics.
Calculations for similar nitro-amino aromatic compounds have shown that the HOMO-LUMO energy gap can be influenced by the specific substituents and their positions on the aromatic rings. thaiscience.inforesearchgate.net For instance, a smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The HOMO and LUMO energy values are critical in determining the molecule's ability to donate or accept electrons. thaiscience.info
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. thaiscience.info |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. thaiscience.info |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. nih.govchalcogen.ro |
Charge Transfer Character and Dipole Moments in Ground and Excited States
This compound is a classic example of a "push-pull" molecule, where the electron-donating amino group (push) and the electron-withdrawing nitro group (pull) are connected by a π-conjugated system. This arrangement leads to a significant intramolecular charge transfer (ICT) from the amino group to the nitro group upon photoexcitation.
The dipole moment of the molecule changes significantly from the ground state to the excited state. acs.org In the ground state, there is already a degree of charge separation, resulting in a non-zero dipole moment. However, upon excitation, the charge transfer is greatly enhanced, leading to a much larger dipole moment in the excited state. nasa.govnih.gov This change in dipole moment is a key factor contributing to the large nonlinear optical properties of ANS.
Theoretical calculations using DFT and TD-DFT can quantify these dipole moments. For similar molecules, the excited state dipole moment has been calculated to be significantly higher than the ground state dipole moment, confirming a substantial charge transfer upon excitation. nih.gov The magnitude of this change is influenced by the solvent environment, with more polar solvents often stabilizing the charge-separated excited state. researchgate.net
| State | Dipole Moment | Characteristics |
| Ground State | Moderate | Partial charge separation due to push-pull substituents. |
| Excited State | High | Significant intramolecular charge transfer from amino to nitro group. nasa.govnih.gov |
Excited State Energy Calculations and Relaxation Pathways
TD-DFT calculations are employed to determine the energies of the excited states and to map out the potential energy surfaces, which govern the molecule's photophysical and photochemical behavior. Upon absorption of a photon, the molecule is promoted to an excited electronic state, typically the first singlet excited state (S1).
From the Franck-Condon region of the S1 state, the molecule can relax through various pathways. For push-pull stilbenes like 4-(N,N-dimethylamino)-4′-nitrostilbene (a derivative of ANS), studies have shown that the relaxation process can involve twisting around the central ethylenic bond or the single bonds connecting the phenyl rings to the substituents. researchgate.netnih.gov These torsional motions can lead to the formation of twisted intramolecular charge transfer (TICT) states.
The relaxation pathways are often complex and can involve transitions between different excited states (e.g., from S1 to a triplet state via intersystem crossing) or non-radiative decay back to the ground state through conical intersections. nih.gov The efficiency of fluorescence, isomerization, and other photoprocesses is determined by the competition between these different relaxation channels. The solvent can also play a a significant role in influencing these pathways. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in different environments. nih.govresearchgate.net
Conformational Analysis in Solution and Solid State
MD simulations can be used to explore the conformational landscape of this compound in both solution and the solid state. These simulations track the motions of atoms over time, allowing for the identification of preferred conformations and the barriers between them.
In solution, the molecule's conformation is influenced by its interactions with solvent molecules. The flexibility of the stilbene backbone and the rotation around single bonds can lead to a variety of conformers. Understanding this conformational flexibility is crucial, as different conformers can have distinct electronic and optical properties.
In the solid state, the molecular conformation is constrained by crystal packing forces. MD simulations can help to understand how the molecule arranges itself in a crystal lattice and how this arrangement affects its bulk properties.
Intermolecular Interactions and Aggregation Behavior
In condensed phases, intermolecular interactions play a critical role in determining the properties of this compound. MD simulations can be used to study these interactions, which include van der Waals forces, electrostatic interactions, and, in some cases, hydrogen bonding.
The tendency of ANS molecules to aggregate is an important consideration, as aggregation can significantly alter their photophysical properties. For instance, the formation of aggregates can lead to changes in absorption and emission spectra and can affect the efficiency of nonlinear optical processes. MD simulations can provide insights into the driving forces for aggregation and the structure of the resulting aggregates. For related molecules, studies have shown how interactions with surfaces can influence adsorption and aggregation behavior. acs.org
Quantum Chemical Methods for Nonlinear Optical Property Prediction
Quantum chemical methods are powerful tools for predicting the NLO properties of molecules by solving the Schrödinger equation at various levels of approximation. For molecules like this compound, these methods can elucidate the electronic structure and its response to an external electric field, which is the basis of NLO phenomena.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for this purpose. nih.govmdpi.com Functionals such as B3LYP, combined with appropriate basis sets like 6-31G(d,p) or larger, are commonly employed to balance computational cost and accuracy. mdpi.comresearchgate.netscirp.org These calculations can determine various molecular properties, including the dipole moment (μ), polarizability (α), and, crucially, the first (β) and second (γ) hyperpolarizabilities. researchgate.netscirp.org The finite field (FF) approach is a common technique where the molecular energy or dipole moment is calculated under different strengths of an applied static electric field to determine the NLO coefficients. researchgate.net More advanced methods may also incorporate the effects of the solvent environment, often through models like the Polarizable Continuum Model (PCM), or through explicit quantum mechanics/molecular mechanics (QM/MM) simulations to provide a more realistic prediction of properties in solution. diva-portal.org
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order processes. In computational chemistry, these are calculated as derivatives of the molecular dipole moment with respect to the applied electric field.
The total static first hyperpolarizability (β_tot) is typically calculated from the individual tensor components (β_x, β_y, β_z) obtained from the quantum chemical output. The equation for the magnitude is:
β_tot = (β_x² + β_y² + β_z²)¹ᐟ²
where the vector components are defined as:
β_i = β_iii + 1/3 Σ (β_ijj + β_jij + β_jji) for j ≠ i
DFT calculations have been successfully used to determine the first-order hyperpolarizability of a wide range of organic chromophores. mdpi.comscirp.org For instance, studies on molecules with similar donor-acceptor structures provide a reference for the expected magnitude of these properties. While specific computational studies detailing the first and second hyperpolarizability of this compound were not found in the provided search results, the established methodologies allow for their reliable prediction. The results for similar molecules demonstrate that DFT methods can yield significant β values, often compared to standard reference materials like urea. researchgate.net
Below is an illustrative table showcasing how hyperpolarizability data for this compound would be presented based on computational studies of analogous molecules.
| Property | Component | Representative Value (esu) |
| Dipole Moment (μ) | μ_tot | ~8.0 x 10⁻¹⁸ |
| Polarizability (α) | α_tot | ~30.0 x 10⁻²⁴ |
| First Hyperpolarizability (β) | β_tot | ~500 x 10⁻³⁰ |
| Second Hyperpolarizability (γ) | γ_tot | ~150 x 10⁻³⁵ |
The conversion from atomic units (a.u.), often the output of quantum chemistry software, to esu is standard: 1 a.u. of α ≈ 0.1482 × 10⁻²⁴ esu, and 1 a.u. of β ≈ 8.6393 × 10⁻³³ esu. scirp.org
The significant NLO response of this compound is a direct consequence of its molecular structure, a concept extensively explored through computational studies of related systems. nih.govias.ac.in The key elements of this relationship are:
Donor-π-Acceptor (D-π-A) Framework : The molecule consists of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated system (the stilbene bridge). This arrangement creates a strong intramolecular charge transfer (ICT) character.
Intramolecular Charge Transfer (ICT) : Upon excitation by light, there is a significant transfer of electron density from the donor end to the acceptor end of the molecule. Quantum chemical calculations, particularly the analysis of frontier molecular orbitals (HOMO and LUMO), can visualize and quantify this charge transfer. Typically, for D-π-A molecules, the HOMO is localized on the donor and the π-bridge, while the LUMO is concentrated on the acceptor and the bridge. nih.gov
π-Conjugated Bridge : The stilbene backbone, with its alternating double and single bonds, provides an efficient pathway for electron delocalization. The length and nature of this bridge are critical; longer conjugation lengths generally lead to larger hyperpolarizabilities, although this effect can saturate.
Molecular Asymmetry : The push-pull nature induces a large ground-state dipole moment and, more importantly, a significant difference between the ground and excited-state dipole moments. This asymmetry is a prerequisite for a large first hyperpolarizability (β). ias.ac.in
Theoretical studies on various organic chromophores have consistently shown that enhancing the strength of the donor and acceptor groups, as well as optimizing the π-conjugated bridge, can lead to a substantial increase in the NLO response. nih.gov For this compound, the combination of a potent donor (amino) and acceptor (nitro) connected by the highly delocalized stilbene unit results in a molecule with a large and efficient NLO response, making it a model system for understanding structure-property relationships in NLO materials.
Applications of 4 Amino 4 Nitrostilbene in Advanced Materials Science
Nonlinear Optical (NLO) Materials
4-Amino-4'-nitrostilbene and its derivatives are cornerstone molecules for the development of NLO materials. Their ability to interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes is central to their utility in photonics and optoelectronics.
The design of potent SHG chromophores like this compound hinges on maximizing the second-order NLO response. This is achieved through a molecular design that promotes a significant change in dipole moment upon electronic excitation. The "push-pull" electronic structure of this compound, with its donor and acceptor groups, facilitates a substantial intramolecular charge transfer (ICT) from the amino end to the nitro end when excited by light. This large change in charge distribution is directly related to a high molecular first hyperpolarizability (β), a key figure of merit for SHG materials. Theoretical studies on analogous push-pull molecules confirm that this charge transfer is the origin of the large NLO susceptibility nih.gov.
The synthesis of such chromophores is well-established. For instance, related compounds can be prepared through diazotization of precursors like this compound-2,2'-disulphonic acid, followed by a coupling reaction with a desired phenol (B47542) google.com. Subsequent modification, such as alkylation of phenolic groups, can be performed to fine-tune the molecule's properties google.com. This synthetic versatility allows for the creation of a wide range of chromophores with optimized NLO characteristics. Furthermore, modifying the amino group, such as through N-phenyl substitution, can enhance planarity and charge-transfer character in the excited state, leading to improved photophysical properties nih.gov.
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy (longer wavelength) light. This offers significant advantages for applications like high-resolution 3D microscopy and biological imaging, as near-infrared (NIR) light provides deeper tissue penetration and reduced scattering nsf.govnih.gov.
The benchmark derivative, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), has been systematically studied for its TPA properties researchgate.net. Research shows that its TPA spectrum is sensitive to the surrounding environment, a phenomenon known as two-photon solvatochromism researchgate.net. The TPA cross-section, a measure of the molecule's TPA efficiency, varies with solvent polarity. Typically, the TPA cross-sections are found to be larger in non-polar solvents compared to more polar ones researchgate.net. For example, a decrease in the TPA strength of DANS is observed when the solvent is changed from chloroform (B151607) to the more polar dimethyl sulfoxide (B87167) researchgate.net. This environmental sensitivity has implications for the practical application of these materials in NLO devices researchgate.net.
| Property | Observation | Reference |
| TPA and Solvent Polarity | The TPA cross-section of DANS is generally larger in non-polar solvents. | researchgate.net |
| Solvatochromic Effect | TPA strength decreases as solvent polarity increases (e.g., from chloroform to DMSO). | researchgate.net |
| Application | TPA enables advanced techniques such as two-photon fluorescence microscopy for cellular imaging. | nsf.govresearchgate.net |
For practical applications, NLO chromophores like this compound must be incorporated into a stable, processable bulk material. Polymer matrices and thin films are ideal hosts. These chromophores can be integrated into polymers in several ways: as a guest dopant dispersed in a host polymer, or by being chemically grafted (covalently bonded) to the polymer backbone.
The goal is to create a non-centrosymmetric alignment of the chromophores within the matrix, which is a prerequisite for observing second-order NLO effects like SHG. This is often achieved by applying a strong electric field to the polymer film at a temperature above its glass transition, a process known as poling. Once the chromophores are aligned, the polymer is cooled to lock them in place. The use of a derivative, 4-dimethylamino-4′-nitrostilbene (DANS), to stain and identify microplastics by absorbing into the polymer structure demonstrates its efficient integration into various polymer types nih.govresearchgate.net. This integration is fundamental to fabricating electro-optic modulators, frequency doublers, and other NLO devices.
Fluorescent Probes and Sensors
The fluorescence of this compound and its derivatives is highly sensitive to the local environment, a property that is exploited in the development of advanced chemical sensors and probes.
The derivative 4-dimethylamino-4'-nitrostilbene (DANS) can function as a chemosensor, for instance, as an indicator for protons or acids sigmaaldrich.com. The sensing mechanism is based on the modulation of its intramolecular charge transfer (ICT) state. In a neutral environment, the molecule exhibits strong ICT character, leading to its characteristic fluorescence. Upon protonation of the amino group in an acidic environment, the electron-donating ability of the group is significantly reduced. This disruption of the push-pull system alters the electronic structure, causing a distinct change in its absorption and emission properties, which can be detected spectroscopically. This on/off or ratiometric change in fluorescence upon interaction with a specific chemical species is the operating principle of a chemodosimeter.
A powerful application of this environmental sensitivity is in the ratiometric identification of microplastics. The fluorescent dye 4-dimethylamino-4'-nitrostilbene (DANS) has been successfully used as a versatile and sensitive tool for discriminating among different types of microplastics in water nih.govnih.gov.
The mechanism is based on the dye's positive solvatochromism. DANS efficiently absorbs into the polymer matrix of microplastic particles nih.govresearchgate.net. The polarity of this polymer microenvironment directly influences the fluorescence emission spectrum of the dye nih.govnih.gov. As the polarity of the host polymer increases, the emission spectrum of DANS shifts to longer wavelengths (a redshift) nih.gov. Therefore, under UV illumination, different types of microplastics stained with DANS will glow with a specific color, allowing for straightforward identification based on the emission spectrum nih.govnih.gov. This method enables rapid discrimination of plastics, from the blue fluorescence observed in non-polar polymers to red in more polar ones nih.gov. This technique can be used in various analysis strategies, including epifluorescence microscopy and confocal microscopy, for the visualization and quantification of microplastic pollution nih.govnih.gov.
| Polymer Type (Microplastic) | Polarity | Observed Fluorescence Color with DANS | Reference |
| Low-Density Polyethylene (LDPE) | Low | Blue | nih.gov |
| Polypropylene (PP) | Low | Green | nih.gov |
| Polystyrene (PS) | Intermediate | Yellow-Green | nih.gov |
| Polyvinyl Chloride (PVC) | High | Orange | nih.gov |
| Polyethylene terephthalate (B1205515) (PET) | High | Red | nih.gov |
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
This compound and its derivatives, particularly 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), are "push-pull" chromophores with an electron-donating amino group and an electron-accepting nitro group. This structure gives them interesting optical and electronic properties, making them subjects of research for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, they have been explored as emitting color tuners.
Charge Transport and Exciton (B1674681) Dynamics
The "push-pull" nature of this compound derivatives like DANS leads to a significant change in electronic structure upon photoexcitation. The ground state is largely neutral with delocalized π-electrons, but upon excitation, it can convert to a highly polarized, zwitterionic form, leading to the formation of a planar intramolecular charge transfer (ICT) state. nih.gov This process is fundamental to its role in optoelectronic devices.
The dynamics of charge transport and exciton relaxation in these molecules are complex and highly dependent on the solvent environment. researchgate.net Studies on DANS have shown that after photoexcitation to the S1 state, the molecule can undergo various relaxation pathways, including fluorescence, intersystem crossing to a triplet state, and internal conversion. researchgate.net The interplay between these pathways is influenced by solvent polarity, with fluorescence quantum yield first increasing and then decreasing as solvent polarity rises. nih.gov
Research has also investigated the photorelaxation pathways of DANS upon S1 excitation using computational methods. These studies reveal complex networks of conical intersections and intersystem crossings that govern the decay processes and photoisomerization dynamics. nih.govnih.gov The substitution of different groups on the stilbene (B7821643) backbone can significantly alter these properties; for instance, nitro and cyano groups tend to promote the triplet pathway, while an amino group can slow down the isomerization process. nih.gov
Device Architectures and Performance Evaluation
In the context of OLEDs, the device architecture is crucial for achieving high efficiency. A typical OLED consists of multiple organic thin-film layers, each with a specific function, such as hole injection, hole transport, emission, electron transport, and electron injection. frontiersin.orgossila.com The goal is to ensure that every injected electron-hole pair recombines within the emissive layer (EML) and results in radiative decay. frontiersin.org
The performance of OLEDs can be enhanced by using a host-dopant system in the EML, where a small amount of an emissive dopant is dispersed within a host material. ossila.com The energy levels of the host and dopant materials must be carefully chosen to facilitate efficient charge transport and energy transfer. While specific device architectures incorporating this compound are not extensively detailed in the provided search results, the general principles of OLED design would apply. The performance of such devices would be evaluated based on metrics like internal quantum efficiency (IQE), external quantum efficiency (EQE), luminance, and operational stability. frontiersin.orgossila.com
The thickness of the various layers, particularly the EML, and the concentration of the emitter are critical parameters that need to be optimized to maximize device performance and minimize efficiency roll-off at high current densities. frontiersin.org For instance, increasing the EML thickness can sometimes lead to higher luminance efficiency. frontiersin.org The choice of materials for the hole transport layer (HTL) and electron transport layer (ETL) is also critical for balancing charge injection and transport within the device. researchgate.netresearchgate.net
Photoresponsive Materials and Actuators
The ability of stilbene derivatives to undergo photoisomerization makes them attractive candidates for the development of photoresponsive materials and actuators. These materials can change their properties, such as shape or color, in response to light.
Reversible Photoisomerization in Smart Materials
The trans-cis photoisomerization of the C=C double bond in stilbene-based molecules is a key mechanism for creating "smart" materials. nih.gov Upon absorption of light, the molecule can switch from the more stable trans-isomer to the cis-isomer, and this process can often be reversed by another wavelength of light or by heat. This reversible switching can be harnessed to control material properties at the molecular level.
For example, incorporating photoisomerizable molecules like this compound derivatives into polymers or other materials can lead to light-induced changes in the material's macroscopic properties. The development of light-responsive fluorescent materials is an active area of research, with applications in optical sensing, data storage, and smart displays. rsc.org While many such materials rely on intramolecular photoisomerization, recent work has also explored intermolecular reactions like [2+2] photocycloaddition to create photoresponsive systems. rsc.org
Light-Controlled Molecular Switches
The photoisomerization of this compound and its analogs can be utilized to create molecular switches. nih.gov These switches can be toggled between two or more stable states using light of specific wavelengths. The different isomers (e.g., trans and cis) will have distinct physical and chemical properties, including absorption spectra, dipole moments, and fluorescence characteristics.
The efficiency and direction of the photoswitching can be influenced by factors such as the solvent and the presence of other chemical species. For instance, in related azobenzene (B91143) systems, protonation has been shown to create new photoequilibria and even reverse the direction of switching, allowing for visible-light-induced isomerization. acs.org This demonstrates the potential for fine-tuning the switching behavior of these molecules through chemical modifications and control of the local environment.
Interactive Data Table: Properties of this compound and Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | C₁₄H₁₂N₂O₂ nih.gov | 240.26 nih.gov | Photoisomerizable, "push-pull" electronic structure nih.gov |
| 4-(N,N-Dimethylamino)-4'-nitrostilbene (DANS) | C₁₆H₁₆N₂O₂ sigmaaldrich.com | 268.31 sigmaaldrich.com | Used as a probe for photoexcitation dynamics sigmaaldrich.com, exhibits intramolecular charge transfer nih.gov |
| This compound-2,2'-disulfonic acid | C₁₄H₁₂N₂O₈S₂ thermofisher.com | 404.39 | A disulfonic acid derivative thermofisher.com |
| This compound-2,2'-disulfonic Acid Disodium (B8443419) Salt | C₁₄H₁₀N₂Na₂O₈S₂ scbt.com | 444.35 scbt.com | The disodium salt of the disulfonic acid derivative scbt.com |
Mechanistic Studies of 4 Amino 4 Nitrostilbene Interactions with Biological Mimics and Components Excluding Clinical Data
Interactions with Model DNA and RNA Structures
While direct and extensive studies on the interaction between 4-Amino-4'-nitrostilbene and nucleic acids are not widely documented, the structural characteristics of the molecule allow for well-grounded hypotheses regarding its binding behavior. Its planar aromatic structure is a common feature among molecules that interact with DNA and RNA.
Non-covalent interactions are the primary ways small molecules bind to DNA. The main modes are intercalation, groove binding, and electrostatic binding.
Intercalation: This mode involves the insertion of a planar molecule between the base pairs of the DNA double helix. The stilbene (B7821643) core of this compound is planar and aromatic, making it a potential candidate for intercalation. This type of binding typically causes structural distortions in the DNA, such as an increase in the length of the helix and the unwinding of the helical twist.
Groove Binding: Alternatively, the molecule could fit into the major or minor grooves of the DNA helix. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and the edges of the base pairs in the groove. The amino and nitro groups of this compound could potentially form hydrogen bonds with the functional groups of the nucleotide bases exposed in the grooves. Some studies show that small molecules can bind in both the groove and an intercalative manner simultaneously. researchgate.net
Without specific experimental data from techniques like X-ray crystallography or NMR spectroscopy for a this compound-DNA complex, the predominant binding mode remains speculative.
This compound is a "push-pull" system, where the amino group acts as an electron donor and the nitro group as an electron acceptor, creating a molecule with a significant dipole moment, particularly in its excited state. Such molecules are known to be sensitive to the polarity of their environment.
When a molecule like this compound moves from a polar aqueous solution to the more hydrophobic environment of a DNA binding pocket (either through intercalation or groove binding), significant changes in its photophysical properties are expected. These changes can include:
Fluorescence Enhancement: An increase in fluorescence quantum yield is often observed as the non-radiative decay pathways are restricted in the constrained environment of the DNA binding site. temple.edu
Solvatochromism: A shift in the emission wavelength may occur. A blue shift (hypsochromic shift) is expected upon moving to a less polar environment.
Increased Fluorescence Lifetime: The time the molecule spends in the excited state may increase due to the protection from quenchers in the solvent and the rigid environment of the binding site.
These photophysical changes are the basis for using such molecules as fluorescent probes for nucleic acid detection and characterization.
Interactions with Model Protein Structures
The interaction of small molecules with proteins is crucial for their transport and distribution in biological systems. Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are common model proteins for these studies due to their abundance and role as carriers for numerous substances. ub.edumdpi.com
Direct studies on this compound are limited, but research on the closely related compound 4-nitroaniline (B120555) provides significant insight into how the nitro-substituted phenyl ring might interact with albumin. nih.govresearchgate.net
Fluorescence spectroscopy studies have shown that 4-nitroaniline strongly quenches the intrinsic fluorescence of both BSA and HSA. nih.govresearchgate.net This quenching is a result of the formation of a complex between the molecule and the protein. The binding site for nitroanilines on BSA has been identified as being close to the tryptophan residue Trp-214, which is located in the hydrophobic cavity of subdomain IIA. nih.gov This subdomain is a well-known binding site for many aromatic and heterocyclic compounds. ub.edu
The binding is primarily driven by hydrophobic forces and hydrogen bonds. nih.govresearchgate.net The thermodynamic parameters for the interaction between 4-nitroaniline and BSA have been calculated, indicating a spontaneous binding process.
| Parameter | Value | Indication |
|---|---|---|
| Binding Constant (KA) | High affinity | Strong interaction between the molecule and protein. |
| Enthalpy Change (ΔH) | Negative | Suggests that hydrogen bonding and van der Waals / hydrophobic forces are the main driving forces for the interaction. |
| Entropy Change (ΔS) | Positive |
These findings suggest that this compound would likely bind to a similar site on serum albumin, driven by the same types of non-covalent interactions.
The binding of a ligand to a protein can cause significant conformational changes in the protein's structure. nih.gov This phenomenon, often described by the "induced fit" model, can affect the protein's function and its affinity for other ligands. For serum albumin, ligand binding has been shown to cause rotations of its domains relative to one another. desy.de
For example, the binding of ligands to BSA can alter the microenvironment around its tryptophan and tyrosine residues, which can be observed as shifts in UV-Vis absorption or fluorescence emission spectra. mdpi.com Studies on various ligands have shown that binding can lead to changes in the secondary structure of albumin, such as a change in the percentage of α-helical content. mdpi.com These structural alterations are a direct consequence of the energy of binding being used to stabilize a new protein conformation. nih.govbiorxiv.org
Given the evidence that the related molecule 4-nitroaniline binds to albumin, it is highly probable that the binding of this compound would also induce conformational changes in the protein's secondary and tertiary structure.
Cellular Uptake and Localization in Model Systems (Excluding Clinical Implications)
For a molecule to interact with intracellular targets, it must first cross the cell membrane. The mechanisms by which small molecules enter cells are varied and depend on the molecule's properties, such as size, charge, and lipophilicity. nih.govnih.gov
As a small molecule with a molecular weight of approximately 240 g/mol , this compound has several potential routes for cellular entry. nih.gov
Passive Diffusion: Small, relatively lipophilic molecules can often pass directly through the lipid bilayer of the cell membrane, moving down their concentration gradient. Given its aromatic nature, this is a likely mechanism for this compound. nih.gov
Facilitated Diffusion and Active Transport: These mechanisms involve protein carriers or transporters in the cell membrane. While possible, they are generally specific to certain classes of molecules, and it is unknown if this compound is a substrate for any such transporters.
Endocytosis: This process involves the cell engulfing substances into vesicles. While it is the primary uptake mechanism for larger particles like nanoparticles, it can also be involved in the uptake of some small molecules. acs.org
Once inside the cell, the localization of a molecule is determined by its physicochemical properties. For instance, some molecules accumulate in specific organelles like mitochondria or lysosomes, while others may localize to the nucleus and interact with DNA. springernature.com The specific intracellular localization of this compound has not been detailed in the reviewed literature, and would require specific imaging studies using techniques like fluorescence microscopy to be determined.
Imaging and Distribution Studies in Cell Cultures
Research into the specific imaging and distribution of this compound within cell cultures is not extensively detailed in publicly available literature. While molecules with similar "push-pull" electronic structures, such as 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), are known for their application as photochromic probes and in nonlinear optics, specific studies mapping the subcellular localization of this compound are not prominent. nih.gov Techniques like X-ray sum frequency generation have been employed to probe the ultrafast electronic dynamics of this compound, providing insights into its molecular-level behavior upon excitation rather than its spatial distribution within a biological system. researchgate.net
Mechanistic Insights into Permeation
Direct experimental studies on the permeation mechanism of this compound across cell membranes or biological mimics are limited. However, insights can be drawn from computational studies on analogous compounds. For the closely related push-pull stilbene, 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), studies of its adsorption on amorphous silica (B1680970) glass, a mimic for hydroxylated surfaces, reveal key interaction modes. nih.gov
These computational analyses demonstrated that hydrogen bonds between the nitro group of the molecule and hydroxyl groups on the surface are the dominant force in adsorption. nih.gov Additionally, O-H···π interactions involving the aromatic rings and the central double bond play a significant, albeit secondary, role. nih.gov This suggests that for this compound, the nitro group and the amino group would be primary sites for hydrogen bonding with polar components of a biological membrane. The planar aromatic structure would facilitate hydrophobic and π-stacking interactions with the lipid bilayer. Therefore, a combination of hydrogen bonding and hydrophobic interactions likely governs its passive diffusion across cellular membranes.
Photodynamic and Phototherapeutic Potential (Mechanistic, non-clinical investigations)
Singlet Oxygen Generation and Reactive Oxygen Species Production
The potential of this compound as a photosensitizer stems from its molecular structure, which is characteristic of a "push-pull" system. Such systems, featuring an electron-donating group (amino) and an electron-withdrawing group (nitro) connected by a π-conjugated bridge, have unique photophysical properties. The presence of a nitro substituent on a stilbene ring is known to promote the triplet pathway upon photoexcitation. nih.gov
This enhanced formation of a triplet state is a critical prerequisite for photodynamic activity. The long-lived excited triplet state of the molecule can follow two primary pathways to generate reactive oxygen species (ROS):
Type I Mechanism: The excited photosensitizer can undergo electron or hydrogen atom transfer reactions with substrate molecules, producing radical ions which can further react with molecular oxygen to yield superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), or hydrogen peroxide (H₂O₂).
Type II Mechanism: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), an efficient triplet quencher. This process results in the formation of highly reactive singlet oxygen (¹O₂).
While the structural features of this compound strongly suggest a capacity for ROS production, specific quantitative studies detailing its singlet oxygen quantum yield or the specific types of ROS generated under photochemical stimulation are not readily found in the reviewed literature.
Photosensitization Mechanisms
The photosensitization process for this compound is initiated by the absorption of light, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). For many stilbene derivatives, rapid de-excitation occurs through fluorescence or non-radiative decay, including cis-trans isomerization. nih.gov
However, in substituted stilbenes, particularly those with heavy atoms or nitro groups, an alternative and crucial pathway opens up: intersystem crossing (ISC). nih.gov ISC is a process where the molecule transitions from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁). Theoretical studies on the related compound DANS show that upon excitation, the molecule can evolve through various conical intersections and intersystem crossings. nih.gov The presence of the nitro group facilitates spin-orbit coupling, which enhances the probability of the S₁ → T₁ transition. nih.gov This triplet state is paramount for photosensitization, as its relatively long lifetime (microseconds to milliseconds) provides a sufficient window to interact with and transfer energy or electrons to other molecules, leading to the generation of cytotoxic ROS as described in the section above. dntb.gov.uanih.gov
Environmental Fate and Degradation Pathways of 4 Amino 4 Nitrostilbene
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is anticipated to be a significant removal mechanism for 4-amino-4'-nitrostilbene in sunlit environments due to the presence of the stilbene (B7821643) chromophore, which readily absorbs ultraviolet radiation.
Direct photolysis involves the absorption of a photon by the molecule itself, leading to its transformation. For stilbene derivatives, several direct photolysis pathways are well-documented and likely apply to this compound. Upon absorption of UV light, the trans-isomer of a stilbene can be converted to the cis-isomer mdpi.com. This trans-cis isomerization is a primary and often reversible photochemical reaction for stilbenes mdpi.comresearchgate.net.
Another significant pathway for stilbenes is photocyclization. Following isomerization to the cis-form, further irradiation can induce an intramolecular cyclization, leading to the formation of a dihydrophenanthrene intermediate. Subsequent oxidation of this intermediate, often by dissolved oxygen in aquatic environments, results in the formation of a more stable phenanthrene-type structure mdpi.comresearchgate.net. For this compound, this would result in a substituted phenanthrene.
The presence of the nitro group may also influence the direct photolysis pathways. Nitroaromatic compounds are known to undergo photochemical reactions, and the nitro group can promote intersystem crossing to the triplet state, which can open up additional reaction pathways nih.gov.
Table 1: Potential Direct Photodegradation Products of this compound
| Precursor Compound | Photodegradation Pathway | Potential Product(s) |
| trans-4-Amino-4'-nitrostilbene | Trans-cis isomerization | cis-4-Amino-4'-nitrostilbene |
| cis-4-Amino-4'-nitrostilbene | Photocyclization and oxidation | A substituted dihydrophenanthrene, which can be oxidized to a substituted phenanthrene |
| This compound | Other oxygen-induced reactions | Oxidized products at the central double bond |
Note: This table is predictive and based on the known photochemistry of stilbene derivatives. Specific experimental validation for this compound is not available in the reviewed literature.
In natural waters and the atmosphere, indirect photodegradation can be a major transformation process. This involves reactions with photochemically generated reactive species, primarily the hydroxyl radical (•OH) nih.gov. The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with a wide range of organic molecules nih.gov.
Both the aromatic rings and the central double bond of the stilbene structure are susceptible to attack by hydroxyl radicals. The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, such as the addition of molecular oxygen, leading to ring-opening or the formation of hydroxylated derivatives researchgate.net. The amino group, being an activating group, would likely direct •OH addition to the ortho and para positions of the aminophenyl ring. Similarly, the nitrophenyl ring is also subject to hydroxylation.
The ethylenic double bond of the stilbene core is also a likely site for hydroxyl radical attack, which can lead to the cleavage of the double bond and the formation of smaller aromatic compounds, such as 4-aminobenzaldehyde and 4-nitrobenzaldehyde researchgate.net. The rates of these reactions are generally very high, suggesting that indirect photodegradation could be a rapid removal process for this compound in environments where hydroxyl radicals are abundant.
Biodegradation Processes
Biodegradation involves the breakdown of organic compounds by microorganisms and their enzymes. The presence of both an amino and a nitro group on the stilbene backbone suggests that this compound would be susceptible to microbial attack, although specific studies on this compound are lacking.
Based on studies of other nitroaromatic compounds, a primary initial step in the microbial degradation of this compound under anaerobic or anoxic conditions is likely the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. This would result in the formation of 4,4'-diaminostilbene.
Under aerobic conditions, microorganisms may employ different strategies. Dioxygenase enzymes could attack the aromatic rings, leading to the formation of catechols, which are then subject to ring cleavage. The degradation of stilbenes by some microorganisms is known to proceed through the cleavage of the central double bond, which would yield aromatic aldehydes and acids that can be further metabolized.
Given the structural similarity to some dyes and other industrial chemicals, it is plausible that various bacteria and fungi possess the enzymatic machinery to at least partially degrade this compound.
Table 2: Predicted Initial Microbial Degradation Metabolites of this compound
| Condition | Initial Metabolic Step | Predicted Metabolite(s) |
| Anaerobic/Anoxic | Nitro reduction | 4-Amino-4'-hydroxylaminostilbene, 4,4'-Diaminostilbene |
| Aerobic | Aromatic ring oxidation | Hydroxylated derivatives (e.g., catechols) |
| Aerobic | Double bond cleavage | 4-Aminobenzaldehyde, 4-Nitrobenzaldehyde |
Note: The metabolic pathways presented are hypothetical and based on the known microbial degradation of related nitroaromatic and stilbene compounds.
Specific enzymes are responsible for the biotransformation of compounds like this compound. Nitroreductases are a key class of enzymes that catalyze the reduction of nitroaromatic compounds. These enzymes are found in a wide range of bacteria and fungi and are often the first step in the biodegradation pathway of these pollutants.
Laccases and peroxidases, which are extracellular enzymes produced by many fungi, are known to degrade a variety of phenolic compounds, including some stilbene derivatives nih.gov. These enzymes could potentially oxidize the amino group or the aromatic rings of this compound, initiating its degradation.
Furthermore, enzymes involved in the cleavage of carbon-carbon double bonds, such as certain dioxygenases, could also play a role in the breakdown of the stilbene structure.
Adsorption and Leaching Behavior in Soil and Sediment Systems
The mobility of this compound in the subsurface environment will be largely governed by its adsorption to soil and sediment particles. The chemical structure of the compound suggests that it will interact with soil components through various mechanisms.
The nitroaromatic portion of the molecule can participate in specific interactions with clay minerals nih.gov. The aromatic rings can also engage in hydrophobic partitioning with soil organic matter (SOM). The extent of this partitioning is often correlated with the organic carbon content of the soil.
The amino group, being basic, can be protonated under acidic to neutral soil pH conditions, acquiring a positive charge. This would lead to strong electrostatic attraction to negatively charged soil colloids, such as clays and humic substances, significantly reducing its mobility. Conversely, under more alkaline conditions, the amino group will be neutral, and adsorption may be weaker.
Table 3: Factors Influencing the Adsorption and Leaching of this compound in Soil
| Soil Property | Influence on Adsorption | Influence on Leaching Potential |
| High Organic Matter Content | Increased adsorption due to hydrophobic partitioning | Decreased leaching |
| High Clay Content | Increased adsorption due to specific interactions and cation exchange (if protonated) | Decreased leaching |
| Low pH | Increased protonation of the amino group, leading to stronger adsorption | Decreased leaching |
| High Sand Content | Decreased adsorption due to lower surface area and fewer binding sites | Increased leaching |
Emerging Research Avenues and Future Perspectives for 4 Amino 4 Nitrostilbene
Nanomaterial Integration and Hybrid Systems
The integration of 4-Amino-4'-nitrostilbene and similar chromophores into nanomaterials is a burgeoning field aimed at creating functional hybrid systems. These materials seek to combine the unique optical and electronic properties of the stilbene (B7821643) derivative with the processability, stability, and functionality of host matrices like silica (B1680970).
Recent research has focused on the synthesis of novel nitrostilbenes designed for incorporation into class II hybrid materials, where the organic molecule is covalently bonded to an inorganic network. acs.org The optical properties and aggregation behavior of these chromophores are highly dependent on their immediate environment. acs.org Studies involving embedding these molecules into a silica matrix have utilized techniques such as solid-state Nuclear Magnetic Resonance (NMR) and UV/vis spectroscopy to characterize the resulting hybrid material. acs.org
To understand the fundamental interactions at the organic-inorganic interface, computational studies using methods like Density Functional Theory (DFT) are employed. For instance, investigations into the adsorption of the related compound 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) on amorphous silica glass surfaces have revealed key interaction mechanisms. nih.gov These calculations show that hydrogen bonds between the nitro group of the stilbene and the hydroxyl groups on the silica surface are the dominant force in the adsorption process. nih.gov Additionally, O-H···π interactions involving the aromatic rings and the central double bond play a crucial role, favoring a parallel orientation of the molecule to the surface. nih.gov
| Interaction Type | Interacting Groups | Significance in Adsorption | Reference |
| Hydrogen Bonding | Stilbene Nitro Group (O) & Silica Hydroxyl (O-H) | Dominant intramolecular interaction | nih.gov |
| O-H···π Interaction | Silica Hydroxyl (O-H) & Stilbene Aromatic Rings/Double Bond | Critical for stabilizing parallel orientation | nih.gov |
| C-H···O Interaction | Stilbene Alkyl/Aromatic (C-H) & Silica Oxygen (O) | Present but contributes little to overall interaction | nih.gov |
This table summarizes the key molecular interactions between a push-pull nitrostilbene derivative and an amorphous silica surface as revealed by DFT calculations.
Advanced Spectroscopy for Real-Time Dynamics, including X-ray sum frequency generation
Understanding the ultrafast electronic and structural dynamics of this compound following photoexcitation is key to harnessing its full potential in optical applications. Advanced spectroscopic techniques, particularly those with femtosecond time resolution, are essential tools for this purpose. X-ray Sum Frequency Generation (SFG) is an emerging nonlinear optical spectroscopy that offers unique capabilities for directly imaging ultrafast electron dynamics.
This technique can probe the charge density of excited valence electrons, providing a more direct view of electronic motion compared to time-resolved X-ray diffraction, which primarily tracks nuclear motion. Theoretical studies have modeled the use of X-ray SFG to probe the electronic coherence dynamics in oriented this compound molecules on timescales as short as 50 femtoseconds.
In a theoretical model probing these dynamics, specific parameters for this compound are used to simulate the spectroscopic signal. These simulations provide a blueprint for future experiments using X-ray Free-Electron Lasers (XFELs), which can produce the necessary intense, ultrashort X-ray pulses.
| Parameter | Value | Significance |
| Excitation Energy (ω_e1) | 5.3 eV | Energy of the first electronic excited state |
| Excitation Energy (ω_e2_) | 5.7 eV | Energy of the second electronic excited state |
| Excitation Energy (ω_e3_) | 7.1 eV | Energy of the third electronic excited state |
| Time Resolution | 30-50 fs | Timescale of the electronic coherence dynamics being probed |
This table presents theoretical parameters used in modeling the response of this compound to X-ray Sum Frequency Generation spectroscopy to track fast coherence dynamics.
The development and application of such advanced spectroscopic methods are crucial for building a fundamental understanding of how charge transfer occurs in this archetypal push-pull molecule, paving the way for the design of new molecules with enhanced NLO properties.
Artificial Intelligence and Machine Learning in Structure-Property Prediction
The discovery and optimization of new functional materials can be significantly accelerated by leveraging artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools can build predictive models that correlate molecular structure with physical and chemical properties, reducing the need for time-consuming and expensive laboratory synthesis and characterization. researchgate.netresearchgate.net For a molecule like this compound, ML offers a powerful approach to predict its key optical properties and guide the design of new derivatives.
While specific ML models for this compound are not yet widely published, the field of materials informatics has demonstrated the successful application of ML to predict the complex optical properties of various materials. mdpi.comresearchgate.net Algorithms such as deep neural networks, XGBoost, and CatBoost are being used to predict linear and nonlinear refractive indices, absorption spectra, and other optical parameters in glasses and polymer films. researchgate.netmdpi.com These models are trained on existing datasets to learn the intricate, nonlinear relationships between material composition, structure, and the resulting properties. mdpi.com
For this compound, a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model could be developed. nih.gov Such a model would use a set of known properties for this compound and its derivatives to predict the properties of new, unsynthesized analogues. The extensive list of known physical and chemical properties for this compound provides a solid foundation for developing these predictive models.
| Property Type | Specific Property | Relevance for ML Modeling | Reference |
| Physicochemical | Molecular Weight | Basic descriptor for all models | nih.gov |
| XLogP3 | Predicts lipophilicity and solubility | nih.gov | |
| Polar Surface Area | Influences intermolecular interactions | nih.gov | |
| Optical | Refractive Index | Key parameter for optical applications | nih.gov |
| Polarizability | Fundamental to nonlinear optical response | nih.gov | |
| Luminescence | Predicts emissive properties | nih.gov | |
| Structural | Crystal Structure | Determines solid-state packing and properties | nih.gov |
This table lists some of the known properties of this compound that can be used as descriptors and target variables in machine learning models for structure-property prediction.
The future of this research direction involves creating large, high-quality datasets of stilbene derivatives and their properties to train sophisticated ML models capable of accurately predicting nonlinear optical responses, thereby enabling the inverse design of molecules with tailored functionalities. arxiv.org
Sustainable Synthesis and Circular Economy Approaches
As the chemical industry moves towards more environmentally responsible practices, the development of sustainable synthesis routes for important molecules like this compound is a critical research focus. This involves applying the principles of green chemistry and considering the entire lifecycle of the product within a circular economy framework.
Traditional synthesis methods for stilbenes, such as the Wittig, Horner-Wadsworth-Emmons, and Heck reactions, are workhorse methods in organic chemistry. nih.govnih.govwiley-vch.de While effective, these reactions often involve stoichiometric reagents, harsh conditions, or solvents that are not environmentally benign. Research is now aimed at modifying these classic routes to be greener. This can include using catalytic reagents, minimizing waste, choosing safer solvents, and reducing energy consumption. For example, a modified Wittig-Horner reaction has been developed for synthesizing stilbenes under mild conditions. wiley-vch.de
The concept of a circular economy encourages the use of renewable feedstocks and the recycling or upcycling of waste streams. nih.gov For stilbene synthesis, this could involve sourcing starting materials like aromatic aldehydes from biomass or lignin, a major component of plant waste. This approach not only reduces reliance on fossil fuels but also adds value to agricultural waste products.
| Synthesis Method | Description | Potential for Greening | Reference |
| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. | Use of catalytic versions, solvent-free conditions, or recyclable reagents. | nih.govwiley-vch.de |
| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | Use of highly active catalysts to reduce metal loading, water as a solvent. | nih.govnih.gov |
| McMurry Reaction | Reductive coupling of two ketone or aldehyde groups using a titanium(III) reagent. | Improving the atom economy and developing catalytic versions to avoid stoichiometric use of titanium. | researchgate.net |
| Siegrist Method | Condensation of an aromatic aldehyde with an activated methylarene. | Optimizing reaction conditions to improve yields and reduce byproducts. | wiley-vch.de |
This table compares common synthetic routes to stilbenes and highlights potential avenues for making them more sustainable, in line with green chemistry principles.
By integrating green chemistry principles into the synthesis of this compound and exploring bio-based feedstocks, researchers can create production pathways that are not only efficient but also aligned with the goals of a sustainable, circular economy.
Q & A
Basic: What are the standard synthetic routes for 4-amino-4'-nitrostilbene, and how can purity be optimized?
Methodological Answer:
ANS is typically synthesized via the Wittig reaction, coupling 4-nitrobenzyltriphenylphosphonium chloride with 4-aminobenzaldehyde in a basic medium. Critical parameters include stoichiometric control of the phosphonium salt, reaction temperature (60–80°C), and inert atmosphere to prevent oxidation of the amine group . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is essential to remove unreacted nitro precursors and byproducts. Purity (>97%) is verified using HPLC with UV detection at 350 nm, where ANS exhibits strong absorption due to its conjugated π-system .
Basic: Which spectroscopic techniques are most effective for characterizing ANS in solution?
Methodological Answer:
- UV-Vis Spectroscopy : ANS shows strong solvatochromism, with absorption maxima (λ_max) shifting from 380 nm in non-polar solvents (e.g., hexane) to 420 nm in polar solvents (e.g., DMF). This shift correlates with solvent polarity parameters (e.g., ET(30)) and is used to estimate excited-state dipole moments .
- Fluorescence Spectroscopy : Emission spectra reveal a larger Stokes shift in polar solvents due to intramolecular charge transfer (ICT). Quantum yields (Φ) are typically <0.1 in polar aprotic solvents, requiring integration sphere calibration for accuracy .
- FTIR : Key peaks include N–H stretches (~3400 cm⁻¹), NO₂ asymmetric stretches (~1520 cm⁻¹), and C=C aromatic vibrations (~1600 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
